molecular formula C18H25N5O B6470561 3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640818-40-0

3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6470561
CAS No.: 2640818-40-0
M. Wt: 327.4 g/mol
InChI Key: VJGIKFUYTJXJOD-UHFFFAOYSA-N
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Description

3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine (CAS 2640818-40-0) is a chemical compound with the molecular formula C18H25N5O and a molecular weight of 327.42 g/mol . This reagent is of significant interest in biochemical and oncology research due to its structural features, which are associated with potent inhibition of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a key epigenetic enzyme that regulates gene expression by removing methyl groups from histone H3 lysine 4 (H3K4) . Dysregulation of LSD1 is implicated in the initiation and progression of certain cancers, including leukemia and solid tumors, making it a validated drug target . Compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine pharmacophore, as found in this molecule, have been demonstrated to act as potent, competitive inhibitors of LSD1 with Ki values in the nanomolar range . These inhibitors are highly selective for LSD1 over related enzymes like monoamine oxidases A and B . In a research setting, this inhibitor can be used to modulate cellular epigenetic marks, leading to an increase in global H3K4 methylation levels, and to selectively inhibit the proliferation of malignant cells in vitro, providing a valuable tool for probing LSD1 biology and exploring novel cancer therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-14-11-19-7-4-16(14)24-13-15-5-9-22(10-6-15)12-18-21-20-17-3-2-8-23(17)18/h4,7,11,15H,2-3,5-6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGIKFUYTJXJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Scaffold Differences: The target compound uses a pyridine core, while analogs in and employ pyrazole or extended fused systems (e.g., pyrrolothiazolopyrimidine). Pyridine derivatives generally exhibit higher polarity and basicity compared to pyrazoles. The compound in utilizes a pyrrolo[2,3-c]pyridine, differing in ring fusion position from the target’s pyrrolo[2,1-c]triazole.

Substituent Effects: The methoxy group in the target and may enhance solubility but reduce metabolic stability compared to halogenated or non-polar substituents in . The piperidine linker in the target compound could improve conformational flexibility relative to rigid fused systems in and .

Hypothetical Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Piperidine-Pyrrolotriazole Linkage : Similar to , this motif may enhance blood-brain barrier penetration due to moderate lipophilicity.
  • Methoxy Group : As seen in and , methoxy substituents often improve solubility but may compete with metabolic pathways (e.g., demethylation via cytochrome P450 enzymes).
  • Fused Systems : The pyrrolothiazolopyrimidine in demonstrates high molecular weight (852.35 g/mol), which may limit bioavailability compared to the target compound’s simpler architecture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-4-{[1-({pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolo[1,2,4]triazole core, followed by alkylation of the piperidine ring, and final coupling to the pyridine moiety. Key steps include:

  • Pyrrolotriazole synthesis : Cyclization of substituted triazoles under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Piperidine functionalization : Use of reductive amination or nucleophilic substitution to attach the pyrrolotriazole-methyl group .
  • Coupling to pyridine : Mitsunobu or SN2 reactions for methoxy linkage formation, requiring anhydrous conditions and catalysts like DIAD/PPh3 .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and purification via column chromatography (silica gel, gradient elution) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolotriazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]<sup>+</sup> expected for C20H23N5O).
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolytic stability : Conduct accelerated degradation studies in buffers (pH 1–10, 37°C) with HPLC monitoring. Pyrrolotriazole cores are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (>200°C typical for fused heterocycles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolotriazole-piperidine-pyridine scaffold?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess impact on target binding .
  • Biological assays : Test against panels of kinases or GPCRs (e.g., ATP-binding site inhibition assays) due to structural similarity to known triazole-containing inhibitors .
  • Computational docking : Use MOE or AutoDock to predict interactions with proteins like CYP450 or EGFR .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic profiling : LC-MS/MS to identify metabolites (e.g., hepatic CYP-mediated oxidation) that may reduce efficacy in vivo .
  • Pharmacokinetic studies : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability .

Q. How can computational methods predict the compound’s potential off-target effects or toxicity?

  • Methodological Answer :

  • QSAR modeling : Train models on databases like ChEMBL to predict ADMET properties .
  • Pan-assay interference (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors in pyrrolotriazole) .
  • Transcriptomic profiling : RNA-seq of treated cell lines to identify dysregulated pathways .

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